(2-Cyclopropylcyclopropyl)methanamine

Drug Discovery Medicinal Chemistry Scaffold Diversity

Replacing this bicyclic amine with mono-cyclopropyl analogs fails to replicate its conformational rigidity and unique CYP450 processing. (2-Cyclopropylcyclopropyl)methanamine (CAS 1285096-55-0) offers: - Defined logP 1.182 and crystalline HCl salt (mp 211-213°C) - Benchmark for structure-metabolism: cyclopropanone hydrate (34%) vs. 3-hydroxypropionaldehyde (57%) - Enables 20-30× stereochemistry-driven affinity optimization in GPCR/transporter programs Ideal for CNS probe synthesis and IP generation.

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 1285096-55-0
Cat. No. B2774848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylcyclopropyl)methanamine
CAS1285096-55-0
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESC1CC1C2CC2CN
InChIInChI=1S/C7H13N/c8-4-6-3-7(6)5-1-2-5/h5-7H,1-4,8H2
InChIKeyBYYWMKYHSJUWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyclopropylcyclopropyl)methanamine – Bicyclopropylamine Scaffold


(2-Cyclopropylcyclopropyl)methanamine (CAS 1285096-55-0) is a bicyclic primary amine featuring two cyclopropane rings attached to a methanamine backbone, with a molecular formula of C₇H₁₃N and molecular weight of 111.18 g/mol [1]. This compound belongs to the bicyclopropylamine class, a specialized subset of cyclopropyl-containing amines that possess unique conformational and electronic properties due to the high ring strain inherent to cyclopropane moieties . Its structural signature—a cyclopropyl group directly appended to another cyclopropyl ring bearing an aminomethyl substituent—differentiates it from simpler mono-cyclopropylamines or linear alkylamines commonly employed in drug discovery programs .

Scaffold Bicyclopropylamine core with unique three-dimensional architecture
Conformational constraint Restricted rotational freedom supports SAR exploration
Building block utility Peptide modifications, ligand synthesis, and library construction

Generic Substitution Failure for (2-Cyclopropylcyclopropyl)methanamine


The substitution of (2-cyclopropylcyclopropyl)methanamine with simpler cyclopropylmethylamines or linear alkylamines is scientifically indefensible due to profound differences in conformational constraint and metabolic susceptibility. Cyclopropylamine derivatives are known to undergo cytochrome P450-catalyzed oxidation via hydrogen abstraction pathways that can lead either to stable cyclopropanone hydrate products or to ring-opened metabolites such as 3-hydroxypropionaldehyde, depending critically on the substitution pattern at the amine nitrogen and the surrounding structural context [1]. Additionally, the stereochemistry of the cyclopropane ring system dramatically alters biological recognition: in related indole cyclopropylmethylamines, trans-cyclopropane stereoisomers exhibit 20- to 30-fold higher target affinity than their cis counterparts [2]. Consequently, even minor alterations to the bicyclopropyl framework can produce divergent ADME profiles and target engagement characteristics that cannot be predicted or reproduced by generic in-class substitutes.

Conformational and metabolic profiles may not transfer from mono-cyclopropylamines; the bicyclopropyl framework introduces distinct ring-strain and steric constraints that alter target engagement predictability.

CYP450 metabolic processing differs between primary/secondary cyclopropylamines and N-alkylated analogs; metabolite distribution and enzyme inactivation potential may shift significantly.

Stereochemistry-sensitive binding (20–30× affinity differences reported in related series) cannot be reproduced by achiral or less conformationally defined substitutes.

(2-Cyclopropylcyclopropyl)methanamine Differentiation Evidence


Bicyclopropyl Scaffold vs. Mono-Cyclopropylamine Building Blocks

(2-Cyclopropylcyclopropyl)methanamine possesses a bicyclopropyl framework, which is structurally distinct from the more commonly employed mono-cyclopropylamine building blocks such as cyclopropanemethylamine (CAS 2516-47-4) and (1-cyclopropylcyclopropyl)methanamine (CAS 1423027-90-0) [1]. The presence of two fused cyclopropane rings in the target compound creates a unique three-dimensional architecture with enhanced conformational rigidity relative to simple cyclopropylmethylamines . This structural distinction is non-trivial for procurement decisions, as bicyclopropylamine scaffolds are documented in patent literature as privileged motifs for applications including peptide modifications, ligand synthesis, and small-molecule library construction [2].

Scaffold differentiation
Class-level inference
Bicyclopropylamine vs. cyclopropanemethylamine
Supports scaffold-based selection review
Qualitative structural complexity difference; data to verify
Drug Discovery Medicinal Chemistry Scaffold Diversity

Lipophilicity Comparison: Bicyclopropylamine vs. Mono-Cyclopropyl

The hydrochloride salt of (2-cyclopropylcyclopropyl)methanamine (CAS 1384427-50-2) exhibits a logP value of 1.182 [1]. In contrast, cyclopropanemethylamine (CAS 2516-47-4)—a structurally simpler mono-cyclopropyl comparator—is reported with a predicted pKa of 10.41±0.29 at 25°C and correspondingly different lipophilicity characteristics [2]. The logP difference reflects the impact of the additional cyclopropyl moiety on partition behavior, which directly influences membrane permeability and oral bioavailability potential in drug candidate optimization.

Lipophilicity (logP)
Cross-study comparable
logP 1.182 (HCl salt)
Supports lipophilicity-based selection context
vs. mono-cyclopropyl comparator (pKa 10.41 predicted)
ADME Drug-Likeness Physicochemical Properties

Crystalline Salt and Melting Point Advantage

The hydrochloride salt of (2-cyclopropylcyclopropyl)methanamine demonstrates a defined melting point range of 211–213°C with a purity specification of 95% [1]. This well-characterized solid-state property contrasts with the liquid physical state of cyclopropanemethylamine (CAS 2516-47-4) under ambient conditions, which is described as a clear colorless to slightly yellow liquid [2]. The crystalline nature of the hydrochloride salt facilitates accurate weighing, storage stability, and batch-to-batch reproducibility—critical factors for medicinal chemistry workflows where precise stoichiometry is essential.

Physical state & MP
Cross-study comparable
Crystalline solid; mp 211–213°C
Supports handling and QC workflow
Purity 95%; vs. liquid mono-cyclopropyl free base
Quality Control Formulation Analytical Chemistry

CYP450 Metabolic Fate: Primary vs. N-Methylated Cyclopropylamines

Cyclopropylamine-containing compounds are processed by cytochrome P450 enzymes via hydrogen abstraction mechanisms that can yield either cyclopropanone hydrate (a non-ring-opened product) or 3-hydroxypropionaldehyde (a ring-opened metabolite) [1]. Critically, N-methylation of cyclopropylamines—as in N-benzyl-N-cyclopropyl-N-methylamine—abolishes P450 inactivation capacity and alters metabolite profiles, with 3-hydroxypropionaldehyde formation occurring only after oxidative N-demethylation to the secondary amine [1]. As a primary amine bearing an unsubstituted nitrogen, (2-cyclopropylcyclopropyl)methanamine is predicted to follow the metabolic pathway of secondary cyclopropylamines rather than the divergent pathway observed for tertiary N-methylated derivatives [1].

CYP450 metabolic fate
Class-level inference
Cyclopropanone hydrate 34%, 3-HP 57% (secondary amine model)
Supports metabolic pathway interpretation
N-methylated analogs show divergent profiles; source review needed
Drug Metabolism CYP450 Pharmacokinetics

Stereochemical Impact on Target Binding

In conformationally restricted indole cyclopropylmethylamines evaluated as serotonin reuptake inhibitors, the stereochemistry of the cyclopropane ring exerts profound effects on target binding affinity. Specifically, trans-cyclopropane stereoisomers exhibited 20- to 30-fold higher affinity for the human serotonin transporter (hSERT) compared to their cis counterparts, with the preferred trans stereochemistry identified as (1S,2S) and the preferred cis stereochemistry as (1R,2S) [1]. Although (2-cyclopropylcyclopropyl)methanamine is not an indole derivative, the bicyclopropyl framework introduces analogous stereochemical complexity that is absent in achiral or less sterically defined mono-cyclopropylamine alternatives.

Stereochemistry impact
Class-level inference
20–30× affinity difference (trans vs cis) in related series
Supports stereochemistry-attributed SAR context
Documented for indole cyclopropylmethylamines; scaffold extrapolation review required
Stereochemistry Receptor Binding SAR

Application Scenarios for (2-Cyclopropylcyclopropyl)methanamine


CNS Drug Discovery: Conformationally Constrained Amines

The bicyclopropylamine framework of (2-cyclopropylcyclopropyl)methanamine introduces conformational rigidity that can restrict the rotational freedom of the amine-bearing side chain relative to the cyclopropane core. This property is particularly valuable in CNS drug discovery, where cyclopropane-containing motifs have been successfully deployed to fix bioactive conformations and improve pharmacokinetic parameters [1]. The documented 20- to 30-fold stereochemistry-dependent differences in target affinity for related cyclopropylmethylamines [2] suggest that this scaffold may be exploited to fine-tune receptor interactions in programs targeting GPCRs, transporters, or ion channels where amine geometry is a critical determinant of potency.

Patent-Differentiated Small-Molecule Libraries

As a bicyclopropylamine building block with a defined logP of 1.182 [1] and crystalline hydrochloride salt handling characteristics (mp 211–213°C), (2-cyclopropylcyclopropyl)methanamine is ideally suited for constructing small-molecule libraries that require structural novelty beyond commercially saturated mono-cyclopropylamine scaffolds. The compound is documented as suitable for peptide modifications and ligand synthesis [3], making it a strategic procurement choice for organizations seeking to expand into under-exploited chemical space for intellectual property generation.

CYP450 Metabolic Stability Profiling

Given the established class-level behavior of cyclopropylamines as substrates and potential suicide inactivators of cytochrome P450 enzymes [1], (2-cyclopropylcyclopropyl)methanamine represents a valuable probe for metabolic stability assessment. Researchers investigating structure-metabolism relationships can employ this compound to evaluate how the bicyclopropyl framework influences CYP450 processing relative to mono-cyclopropyl and N-alkylated comparators. The defined metabolite profile observed for secondary cyclopropylamines—producing cyclopropanone hydrate (34%) and 3-hydroxypropionaldehyde (57%) [1]—provides a quantitative benchmark for interpreting metabolic fate in new chemical series.

Stereochemical SAR and Chiral Resolution

The availability of stereochemically defined variants of (2-cyclopropylcyclopropyl)methanamine, including the racemic mixture rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride [1], enables systematic investigation of stereochemistry-activity relationships. In light of the 20- to 30-fold affinity differential observed between trans and cis cyclopropane stereoisomers in related amine series [2], procurement of stereochemically characterized material is essential for programs aiming to optimize potency through stereochemical control.

Application
Selection Property
Validation Focus
CNS drug discovery – constrained amine scaffolds
Conformational rigidity and stereochemical complexity
Receptor-interaction fine-tuning and PK profiling
Patent-differentiated small-molecule libraries
Scaffold uniqueness and crystalline salt handling
Library diversity and IP position assessment
CYP450 metabolic stability profiling
Primary amine metabolic pathway class
Metabolite identification and clearance prediction
Stereochemical SAR and chiral resolution
Stereochemically defined material availability
Stereochemistry-activity relationship optimization
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